5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-phenylthiophene-2,4-diamine
Description
The compound 5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-phenylthiophene-2,4-diamine is a thiophene-based derivative featuring multiple functional groups:
- A thiophene core substituted with diamine groups at positions 2 and 2.
- A 3-methoxybenzoyl group at position 3.
- A 4-methylbenzenesulfonyl (tosyl) group at position 2.
- An N2-phenyl substituent.
Properties
IUPAC Name |
[3-amino-5-anilino-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-16-11-13-20(14-12-16)33(29,30)24-21(26)23(22(28)17-7-6-10-19(15-17)31-2)32-25(24)27-18-8-4-3-5-9-18/h3-15,27H,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYMGHUQBJWHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Observations :
- BA97773 differs in the fluorine substituents on the benzoyl and phenyl groups, which may enhance electronegativity and alter binding interactions compared to the methoxy group in the target compound .
- Thiazolidinone derivatives (9l, 9m, 9n) feature a five-membered heterocycle with a thioxo group, influencing conformational rigidity and hydrogen-bonding capacity .
- 1,2,4-Triazoles [7–9] exhibit tautomerism (thione vs. thiol forms), which impacts their reactivity and stability .
Physicochemical Properties
Key Observations :
- The methoxy and tosyl groups in the target compound may reduce solubility in aqueous media compared to fluorinated analogues like BA97773.
- Thiazolidinones (e.g., 9n) exhibit decomposition upon melting, suggesting thermal instability compared to thiophene derivatives .
Spectroscopic Data
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